molecular formula C6H4Cl2N2 B11912975 2,4-Dichloro-5-vinylpyrimidine

2,4-Dichloro-5-vinylpyrimidine

Cat. No.: B11912975
M. Wt: 175.01 g/mol
InChI Key: GZHCIFXRWFBZCR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-vinylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a vinyl group at position 5. It has a molecular formula of C6H4Cl2N2 and a molecular weight of 175.02 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-vinylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-fluoropyrimidine. The fluorine atom is replaced by a vinyl group through a nucleophilic substitution reaction . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-vinylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines in solvents like dimethylformamide or tetrahydrofuran.

    Addition Reactions: Reagents such as lithium diisopropylamide, Grignard reagents, and organolithium compounds.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-5-vinylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-vinylpyrimidine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The vinyl group allows for conjugate addition reactions, which can modify the biological activity of the compound .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a variety of chemical modifications.

Properties

Molecular Formula

C6H4Cl2N2

Molecular Weight

175.01 g/mol

IUPAC Name

2,4-dichloro-5-ethenylpyrimidine

InChI

InChI=1S/C6H4Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h2-3H,1H2

InChI Key

GZHCIFXRWFBZCR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(N=C1Cl)Cl

Origin of Product

United States

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